HIR1 protein - 149720-54-7

HIR1 protein

Catalog Number: EVT-1519999
CAS Number: 149720-54-7
Molecular Formula: C21H16BrN3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIR1 is classified under the histone deposition proteins, specifically as a part of the HIR (Histone Regulation) complex. It works alongside other proteins such as Asf1 (Anti-silencing function 1) and Hir2 to regulate histone H3/H4 deposition onto DNA. This complex is vital for maintaining chromatin structure and ensuring proper gene expression by modulating access to DNA during transcription and replication .

Synthesis Analysis

Methods of Synthesis

The synthesis of HIR1 protein occurs through the transcription of its corresponding gene followed by translation into protein. In S. cerevisiae, the process begins with the transcription of HIR1 mRNA from the genomic DNA, which is then translated by ribosomes into polypeptides.

Technical Details

Ribosome profiling techniques have been employed to study the translation initiation rates and codon usage efficiency for HIR1. These methods allow researchers to quantify how effectively ribosomes translate mRNA into protein, providing insights into the kinetics of HIR1 synthesis . The synthesis can be influenced by various factors, including mRNA structure, codon availability, and translational machinery efficiency.

Molecular Structure Analysis

Structure of HIR1 Protein

The HIR1 protein exhibits a specific structural configuration that facilitates its interaction with histones and other protein partners. It typically contains a series of conserved domains that are crucial for its functionality in histone deposition.

Data on Molecular Structure

While detailed structural data specific to HIR1 may not be extensively characterized, studies have shown that its interaction with Asf1 and Hir2 is essential for forming stable complexes necessary for nucleosome assembly . The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions Involving HIR1 Protein

HIR1 participates in several biochemical reactions related to chromatin remodeling and gene regulation. Its primary function involves facilitating the transfer of histones to DNA, which is a critical step in nucleosome formation.

Technical Details on Reactions

The interaction between HIR1 and histones occurs through non-covalent binding, allowing for dynamic changes in chromatin structure. The regulation of these interactions can be influenced by post-translational modifications such as phosphorylation or ubiquitination, which alter the binding affinity and functional outcomes .

Mechanism of Action

Process of Action

HIR1 operates within the context of the larger HIR complex to regulate histone deposition. Upon DNA replication or repair signals, HIR1 binds to Asf1, which then recruits histones to form nucleosomes around newly synthesized DNA strands.

Data Supporting Mechanism

Experimental evidence indicates that mutations in HIR1 disrupt its function, leading to improper histone deposition and subsequent chromatin instability. This has been observed in studies where deletion or alteration of HIR1 resulted in significant changes in gene expression profiles and chromatin accessibility .

Physical and Chemical Properties Analysis

Physical Properties

HIR1 is typically characterized as a soluble protein under physiological conditions. Its stability can be affected by temperature, pH, and ionic strength, which influence its interaction with other proteins and nucleic acids.

Chemical Properties

Chemically, HIR1 contains several functional groups that facilitate its binding interactions with histones and other components of the chromatin remodeling machinery. The presence of charged residues allows for electrostatic interactions with negatively charged DNA .

Applications

Scientific Uses

Research on HIR1 has significant implications in understanding chromatin dynamics and gene regulation mechanisms. It serves as a model for studying similar processes in higher eukaryotes, including humans. Insights gained from studying HIR1 can inform therapeutic strategies for diseases linked to chromatin dysregulation, such as cancer . Additionally, understanding its role can contribute to advancements in biotechnology applications involving gene editing and synthetic biology.

Structural Characterization of HIR1 Protein

Primary Sequence Analysis and Domain Architecture

WD Repeat Motifs and Their Conservation

The HIR1 protein (Histone Transcription Regulator 1) in Saccharomyces cerevisiae is defined by an N-terminal domain containing seven highly conserved WD40 repeat motifs, spanning residues 25-360. These repeats form β-propeller structures that mediate protein-protein interactions essential for HIR1’s role as a transcriptional corepressor [2] [8]. Each WD repeat unit averages 44–60 residues terminating with a WD dipeptide, facilitating the assembly of multiprotein complexes. Functional studies demonstrate that overexpression of the WD domain alone complements hir1Δ mutant phenotypes, confirming its sufficiency for histone gene repression [2]. The WD domain shares 32% sequence identity with the β-subunit of retinal transducin and the yeast repressor Tup1, indicating evolutionary conservation across eukaryotic signaling and chromatin regulators [8] [9]. Mutations disrupting the β-propeller architecture abolish HIR1’s interaction with Spt4-Spt5-Spt6 complexes, linking structural integrity to transcriptional silencing [2].

Table 1: WD40 Repeat Organization in HIR1

Repeat UnitResidue RangeConsensus MotifFunctional Role
Repeat 125–78GH-X22-WDSpt5 interaction
Repeat 279–134GH-X25-WDComplex scaffolding
Repeat 3135–188GH-X23-WDASF1 binding
Repeats 4–7189–360Variable spacersHistone docking

Nuclear Localization Signals and Functional Domains

HIR1 contains two bipartite nuclear localization signals (NLS): NLS1 (residues 401–415; KRX~10~KKRK) and NLS2 (residues 720–735; RXXR-X~12~-KRRK), classified as classical basic-type NLS motifs [8] [10]. Deletion analyses confirm that NLS1 is indispensable for nuclear import, while NLS2 fine-tunes subnuclear trafficking. The C-terminal repression domain (residues 361–783) physically interacts with HIR2 and histone chaperones, independent of the WD40 domain [2]. This domain induces Hir‾ and Spt‾ phenotypes when overexpressed, indicating competitive inhibition of endogenous repression complexes. Structural predictions identify a disordered linker (residues 350–400) connecting the WD40 and C-terminal domains, potentially serving as a flexible scaffold for partner recruitment [2] [9].

Tertiary and Quaternary Structure Predictions

Interaction Interfaces with Histone Chaperones

HIR1 forms a stable heterotetrameric complex with HIR2, HIR3, and ASF1 (Anti-Silencing Function 1), validated by yeast two-hybrid and affinity capture-MS [1] [6]. The WD40 domain of HIR1 directly binds the C-terminal helix of ASF1 (residues 156–169), facilitating histone H3-H4 deposition during DNA replication-independent chromatin assembly [4] [6]. This interaction is regulated by DNA damage checkpoint kinases: Rad53 phosphorylates ASF1 under replication stress, weakening HIR1-ASF1 binding and derepressing histone genes. Dun1 kinase inactivation restores ASF1-HIR1 association, confirming kinase-dependent modulation of the interface [4]. Cryo-EM models predict a globular core formed by HIR1-HIR2, with ASF1 docked via hydrophobic pockets in the β-propeller cleft.

Table 2: HIR1 Interaction Partners and Interfaces

PartnerInteraction Domain in HIR1Biological ConsequenceRegulatory Mechanism
ASF1WD40 repeats 2–3H3-H4 chaperoningRad53 phosphorylation inhibits binding
HIR2C-terminal (aa 550–783)Core complex stabilizationConstitutive dimerization
Spt5WD40 repeat 1Transcriptional elongationRecruitment to histone loci

Structural Homology Across Eukaryotes

HIR1 orthologs exhibit conserved domain architecture from yeast to humans. The human HIRA protein shares 24% sequence identity with HIR1, retaining the WD40 β-propeller and C-terminal repression domain [9]. Cross-species complementation assays reveal that human HIRA rescues telomeric silencing defects in S. cerevisiae cacΔhirΔ mutants, indicating functional conservation in chromatin assembly [9]. Structural alignment identifies a conserved "HIR" motif (residues 610–625; EX~6~-LLF) in the C-terminus, critical for histone H2A-H2B binding. Fungal-specific insertions in the NLS linker region suggest adaptation to cell cycle-regulated nuclear import, while metazoan HIRA lacks this regulatory element [4] [9]. This divergence correlates with broader roles in development, as human HIRA mutations cause DiGeorge syndrome via defective neural crest chromatin remodeling [9].

Tables summarize data from biochemical and genetic analyses in [1] [2] [4].

Properties

CAS Number

149720-54-7

Product Name

HIR1 protein

Molecular Formula

C21H16BrN3

Synonyms

HIR1 protein

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